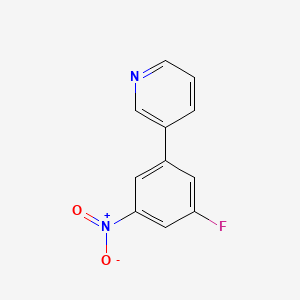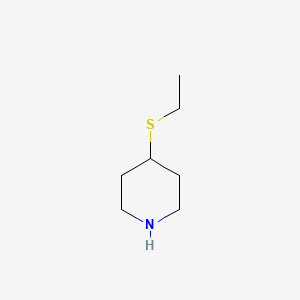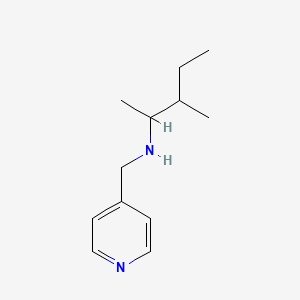
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C12H20N2. It is a hindered amine, which means it has a bulky structure that can influence its reactivity and interactions with other molecules. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine typically involves the reaction of 3-methylpentan-2-amine with pyridine-4-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity, and implementing purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces more saturated amine compounds.
科学的研究の応用
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: It can be used to study the interactions of amine-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The bulky structure of the compound can affect its binding affinity and specificity, making it a valuable tool for studying structure-activity relationships.
類似化合物との比較
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- (3-Methylpentan-2-yl)(pyridin-2-ylmethyl)amine
Uniqueness
(3-Methylpentan-2-yl)(pyridin-4-ylmethyl)amine is unique due to its specific structural arrangement, which includes a hindered amine group and a pyridine ring. This combination of features can influence its reactivity and interactions, making it distinct from other similar compounds.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
3-methyl-N-(pyridin-4-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-4-10(2)11(3)14-9-12-5-7-13-8-6-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChIキー |
YIUWBJCPIUFQTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)NCC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13252794.png)
![1-[(4-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13252797.png)

![{Imidazo[1,2-a]pyridin-5-yl}boronic acid](/img/structure/B13252821.png)

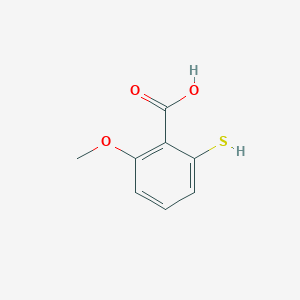
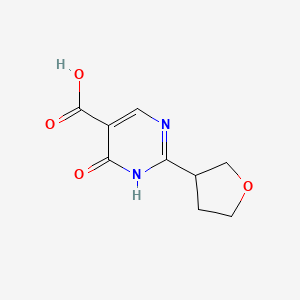
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)

